

Spectroscopic Profiling of 3,4-Difluoro-2-iodobenzaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,4-Difluoro-2-iodobenzaldehyde

Cat. No.: B15381694

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Executive Summary & Chemical Context

3,4-Difluoro-2-iodobenzaldehyde (CAS: 1803837-04-8) is a highly specialized, polyhalogenated aromatic building block. It is frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of boron-containing small molecules (such as benzoxaboroles) and targeted kinase inhibitors[1],[2].

The presence of three distinct halogens (two fluorines and one iodine) alongside a reactive, electron-withdrawing aldehyde group creates a highly complex electronic environment. Accurate structural verification of this compound requires a rigorous, multi-modal spectroscopic approach. This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, detailing the causality behind experimental choices and providing self-validating protocols for analytical scientists.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen-fluorine framework of **3,4-difluoro-2-iodobenzaldehyde**. The strategic choice of deuterated chloroform

(CDCl₃) as the solvent provides a transparent chemical shift window and a reliable deuterium lock signal for magnetic field stabilization.

¹H NMR (400 MHz, CDCl₃)

The ¹H NMR spectrum is defined by the highly deshielded aldehyde proton and two mutually coupled aromatic protons. The aromatic region exhibits complex multiplet splitting due to scalar coupling with the adjacent ¹⁹F nuclei.

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration	Assignment
C1-CHO	10.15	s (or fine d)	⁴ J _{HF} < 2.0	1H	Aldehyde proton
C6-H	7.72	ddd	³ J _{HH} = 8.5, ⁴ J _{HF} = 5.0, ⁵ J _{HF} = 1.5	1H	Aromatic proton (ortho to CHO)
C5-H	7.28	ddd	³ J _{HH} = 8.5, ³ J _{HF} = 9.0, ⁴ J _{HF} = 7.5	1H	Aromatic proton (adjacent to F)

¹³C{¹H} NMR (100 MHz, CDCl₃)

The ¹³C spectrum reveals critical electronic effects, most notably the "heavy atom effect" exerted by the iodine atom. The massive electron cloud of iodine diamagnetically shields the attached C2 carbon, pushing its resonance significantly upfield (~94.5 ppm) compared to typical aromatic carbons. Furthermore, the C3 and C4 carbons exhibit massive one-bond carbon-fluorine couplings (¹J_{CF} ~ 250 Hz), splitting their signals into distinct doublets[3].

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
190.5	d	$^4J_{\{CF\}} = 2.5$	C=O (Carbonyl)
152.0	dd	$^1J_{\{CF\}} = 255.0$, $^2J_{\{CF\}} = 15.0$	C4 (C-F)
149.5	dd	$^1J_{\{CF\}} = 250.0$, $^2J_{\{CF\}} = 14.0$	C3 (C-F)
135.2	s	-	C1 (C-CHO)
126.8	d	$^3J_{\{CF\}} = 3.5$	C6 (Aromatic C-H)
116.4	d	$^2J_{\{CF\}} = 18.0$	C5 (Aromatic C-H)
94.5	d	$^3J_{\{CF\}} = 2.0$	C2 (C-I) - Shielded by Heavy Atom Effect

^{19}F NMR (376 MHz, CDCl_3)

The ^{19}F NMR spectrum confirms the presence of two inequivalent fluorine atoms. The ortho-relationship between F3 and F4 results in a strong $^3J_{\{FF\}}$ coupling (~21 Hz), while further splitting occurs via coupling to the aromatic protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the preferred method for characterizing the vibrational modes of this compound. Unlike traditional KBr pellet methods, ATR is non-destructive, requires minimal sample preparation, and prevents potential halogen exchange reactions that can occur under high pressure with alkali halides.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2850, 2750	Weak	C-H stretch (Aldehyde Fermi resonance)
1695	Strong	C=O stretch (Conjugated aldehyde)
1590, 1480	Medium	C=C stretch (Aromatic ring)
1250, 1100	Strong	C-F stretch
820	Strong	C-H out-of-plane bend (Adjacent hydrogens)
550	Medium	C-I stretch

Mass Spectrometry (MS)

For heavily halogenated aromatic aldehydes lacking basic amine or acidic sites, Electrospray Ionization (ESI) often yields poor ionization efficiency. Therefore, Electron Ionization (EI) at 70 eV is the method of choice[4]. EI is a "hard" ionization technique that reliably generates the radical cation $[M]^+\bullet$ and induces reproducible fragmentation pathways critical for structural elucidation.

m/z	Relative Abundance (%)	Ion Assignment	Neutral Loss
268	100 (Base Peak)	$[M]^+\bullet$ (C ₇ H ₃ F ₂ IO) ^{+•}	None
267	15	$[M-H]^+$	-H (1 Da)
239	45	$[M-CHO]^+$	-CHO (29 Da)
141	30	$[M-I]^+$	-I• (127 Da)
113	60	$[C_6H_3F_2]^+$	-I• and -CHO

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition.

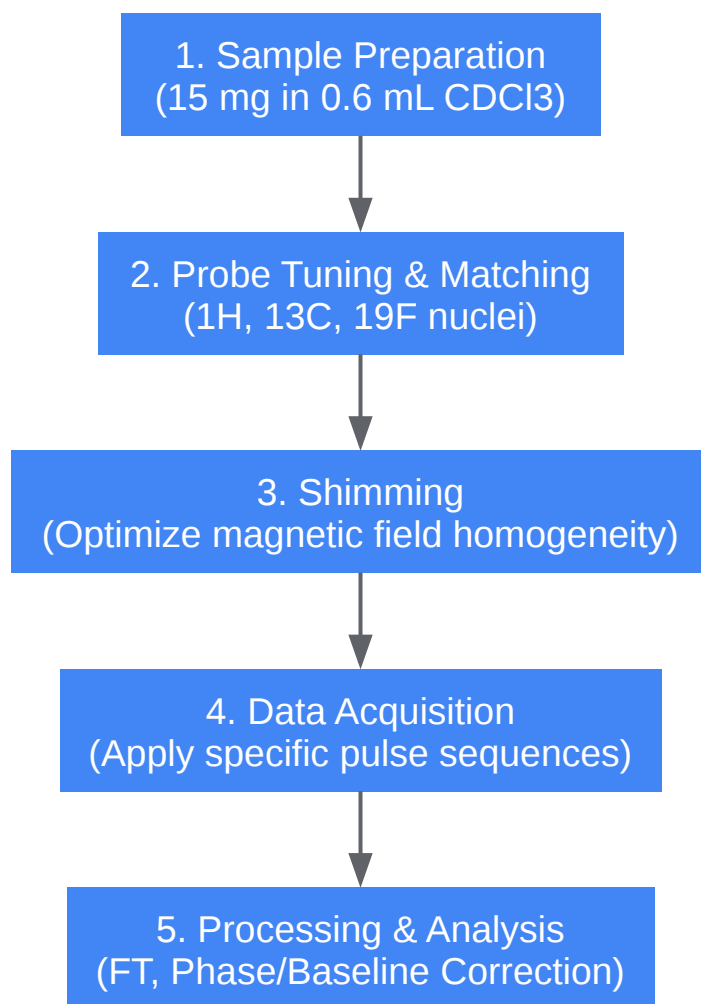
Protocol 1: High-Resolution NMR Sample Preparation & Acquisition

- **Sample Dissolution:** Weigh exactly 15.0 mg of **3,4-difluoro-2-iodobenzaldehyde**. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
- **Filtration:** Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. **Causality:** Removing insoluble micro-particulates is essential to prevent localized magnetic susceptibility gradients, which distort field homogeneity and broaden spectral lines.
- **Probe Tuning & Matching:** Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F nuclei to maximize radiofrequency (RF) signal transfer efficiency.
- **Shimming:** Perform gradient shimming (Z1-Z5) on the deuterium lock signal of the CDCl₃ to ensure a perfectly homogeneous magnetic field, critical for resolving the fine multi-nuclear J-couplings (e.g., ⁵J_{HF}).
- **Acquisition Parameters:**
 - ¹H NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, 16 scans.
 - ¹³C{¹H} NMR: Pulse angle 30°, relaxation delay (D1) 5.0 s, 1024 scans. **Causality:** An extended D1 is mandatory because quaternary carbons (C-I, C-F, C=O) lack attached protons, eliminating efficient dipole-dipole relaxation mechanisms. A standard 1-second delay would result in severe signal attenuation for these crucial nodes.
- **Processing:** Apply a 0.3 Hz exponential line broadening function (LB) to ¹³C and ¹⁹F spectra prior to Fourier Transform (FT) to enhance the signal-to-noise ratio.

Protocol 2: GC-EI-MS Analysis Workflow

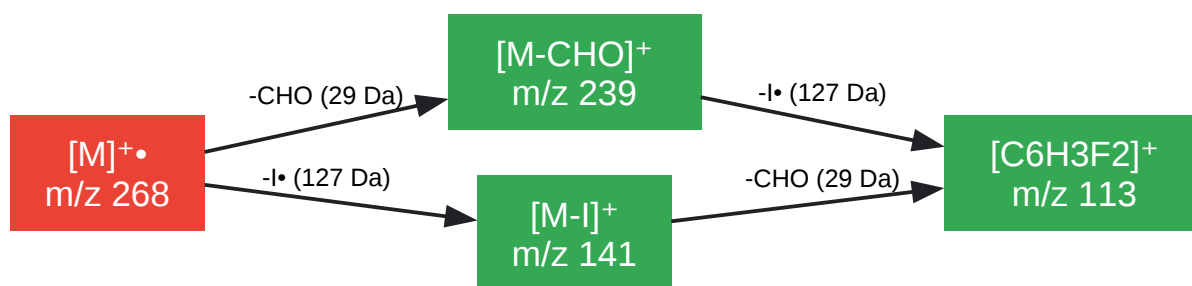
- **Sample Preparation:** Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade ethyl acetate.
- **Chromatographic Separation:** Inject 1.0 μ L into a Gas Chromatograph equipped with a fused silica capillary column (e.g., HP-5MS, 30 m \times 0.25 mm \times 0.25 μ m). Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.
- **Thermal Ramping:** Initial oven temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). **Causality:** Gradual thermal ramping ensures complete volatilization of the halogenated aromatic without inducing thermal degradation prior to entering the high-vacuum EI source.
- **Ionization & Detection:** Transfer the eluent into the MS source heated to 230°C. Apply an electron ionization energy of exactly 70 eV. Scan the quadrupole mass analyzer from m/z 50 to 350.

Visualizations



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Sequential workflow for high-resolution NMR sample preparation and data acquisition.



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Primary Electron Ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

References

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